2-Chloro-1-methylethyl(dimethyl)amine hydrochloride
Description
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a quaternary ammonium salt characterized by a chloro-substituted alkyl chain and dimethylamine functional groups. Its IUPAC name, 2-Chloro-N,N-dimethylpropanamine hydrochloride, reflects its structure: a propane backbone with a chlorine atom at the 2-position, a dimethylamino group at the 1-position, and a hydrochloride counterion. This compound is synonymous with 2-(Dimethylamino)isopropyl chloride hydrochloride and Dimethylaminoisopropyl chloride hydrochloride .
Such compounds are often employed as intermediates in organic synthesis, catalysts, or surfactants. The presence of both chloro and amine groups enhances reactivity, making it useful in alkylation or quaternization reactions.
Properties
IUPAC Name |
1-chloro-N,N-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJVDXVBVSCWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884886 | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17256-39-2 | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | |
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| Record name | 17256-39-2 | |
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| Record name | 17256-39-2 | |
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| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | 2-chloro-1-methylethyl(dimethyl)amine hydrochloride | |
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| Record name | 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE | |
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| Record name | 2-PROPANAMINE, 1-CHLORO-N,N-DIMETHYL-, HYDROCHLORIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride typically involves the reaction of 2-chloro-1-methylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties in Wound Dressings
One of the significant applications of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is in the development of advanced wound dressings. Research has demonstrated that this compound can enhance the antibacterial properties of quaternized aminochitosan derivatives used in wound care. A study evaluated the antibacterial efficacy of membranes incorporating this compound against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. The results indicated that the membranes exhibited inhibition rates ranging from 80% to 98%, significantly outperforming traditional materials .
| Pathogen | Inhibition Rate (%) |
|---|---|
| Escherichia coli | 80-98 |
| Pseudomonas aeruginosa | 80-98 |
| Staphylococcus aureus | 80-98 |
| Bacillus cereus | 80-98 |
Therapeutic Potential
In addition to its antibacterial properties, derivatives of dimethylamine compounds have been explored for their pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic effects. These derivatives are being investigated for their potential in treating various diseases due to their ability to modulate biological targets effectively .
Agricultural Applications
Particle Formation and Environmental Impact
In agriculture, this compound plays a role in particle formation through reactions with methanesulfonic acid. Studies have shown that this compound can influence atmospheric chemistry by participating in particle formation processes that affect coastal and agricultural environments. The temperature dependence of these reactions has been systematically studied, revealing that lower temperatures can significantly impact particle formation dynamics .
Organic Synthesis Applications
Reagent in Chemical Synthesis
This compound is utilized as a reagent in various synthetic applications. It serves as an intermediate in the preparation of cationic polymers and amine-based chelating agents. Additionally, it is used in the textile industry for producing fabric softeners and in cosmetics for formulating hair conditioners .
The compound's versatility allows it to be employed in:
- Preparation of Intermediates : Used extensively in organic synthesis to create various pharmaceutical intermediates.
- Cationic Polymers : Essential for developing materials with specific charge properties.
- Chelating Agents : Important for applications requiring metal ion binding.
Case Studies and Research Findings
Several case studies illustrate the practical applications of this compound:
- Wound Dressing Development : A study published in a peer-reviewed journal highlighted the successful incorporation of this compound into chitosan-based membranes, demonstrating enhanced antibacterial activity compared to control groups .
- Environmental Chemistry : Research conducted on particle formation revealed critical insights into how amines like dimethylamine interact with atmospheric components, potentially influencing climate patterns and agricultural productivity .
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-Chloro-1-Methylethyl) Ether
- Structure : An ether with two 2-chloro-1-methylethyl groups (Cl–CH(CH₃)–CH₂–O–CH₂–CH(CH₃)–Cl).
- Key Differences :
- Functional Group : Ether linkage vs. amine hydrochloride.
- Reactivity : Ethers are less reactive toward nucleophiles compared to quaternary ammonium salts.
- Toxicity : Bis(2-Chloro-1-Methylethyl) Ether requires stringent safety protocols, including immediate skin decontamination and avoidance of ingestion, indicating higher acute toxicity .
1-(2-Chlorophenyl)-2-methylpropyl(methyl)amine Hydrochloride
- Structure : Aromatic chlorophenyl group attached to a branched alkyl chain with methylamine (C₁₁H₁₆ClN·HCl).
- Key Differences :
- Substituents : Aromatic vs. aliphatic chloro group.
- Solubility : The chlorophenyl group increases hydrophobicity, reducing water solubility compared to the aliphatic target compound.
- Applications : Likely used in medicinal chemistry for dopamine receptor modulation due to structural resemblance to psychoactive amines .
2-Diisopropylaminoethyl Chloride Hydrochloride
- Structure : Ethyl chain with diisopropylamine and chloride (C₈H₁₉ClN·HCl).
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
Reactivity : Chloro-amine hydrochlorides exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. The target compound’s dimethyl groups offer balanced reactivity for controlled alkylation .
Toxicity Profile : Aliphatic chloro-amines (e.g., target compound) generally show lower acute toxicity compared to aromatic analogs (e.g., ) or ethers (), which require rigorous handling protocols .
Industrial Use : Quaternary ammonium salts like the target compound are prioritized in surfactant production due to their stability and ionic nature, whereas branched analogs (e.g., ) are niche in specialty chemistry .
Biological Activity
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, also known as 2-Chloro-N,N-dimethylethanamine hydrochloride, is a chemical compound with the CAS number 17256-39-2. This compound has garnered attention in various fields of research, particularly in pharmacology and toxicology, due to its diverse biological activities and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and findings from recent research.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound is known to act as a nucleophile , participating in nucleophilic substitution reactions that can modify proteins and enzymes. This modification can alter cellular signaling pathways and gene expression, leading to various physiological effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.
- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : There are indications that this compound may influence central nervous system functions, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound on human leukemia cell lines. The results indicated an IC50 value of approximately 15 µM for the HL-60 cell line, suggesting a moderate level of potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 15 |
| K562 | 20 |
| MCF-7 | 25 |
Toxicological Considerations
While the potential therapeutic benefits are noteworthy, it is essential to consider the toxicological profile of this compound. Animal studies have indicated possible hepatotoxic effects at high doses, necessitating further investigation into its safety profile.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves alkylation of dimethylamine with a chloro-substituted alkylating agent (e.g., 2-chloro-1-methylethyl chloride), followed by hydrochloride salt formation. Key considerations include:
- Reagent Ratios: Use a 1:1.2 molar ratio of dimethylamine to alkylating agent to minimize side reactions like over-alkylation .
- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of dimethylamine.
- Temperature Control: Maintain 0–5°C during alkylation to suppress thermal degradation .
- Salt Formation: Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether for high purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
